molecular formula C12H18FNO4 B12944255 2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid

2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid

Cat. No.: B12944255
M. Wt: 259.27 g/mol
InChI Key: HCECUVCBPVXVFT-LWINAJNOSA-N
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Description

2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[310]hexan-6-yl)acetic acid is a complex organic compound that features a bicyclic structure with a fluorine atom and a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid typically involves multiple steps, starting from simpler organic molecules. . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher throughput. The use of continuous flow reactors is advantageous in industrial settings due to their ability to handle large volumes and maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or remove protective groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for drug development.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom and tert-butoxycarbonyl group can influence the compound’s binding affinity and selectivity for enzymes or receptors. The bicyclic structure may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-chloro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-bromo-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro and bromo analogs, which may have different reactivity profiles and biological activities.

Properties

Molecular Formula

C12H18FNO4

Molecular Weight

259.27 g/mol

IUPAC Name

2-[(1S,5R,6R)-1-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid

InChI

InChI=1S/C12H18FNO4/c1-11(2,3)18-10(17)14-5-8-7(4-9(15)16)12(8,13)6-14/h7-8H,4-6H2,1-3H3,(H,15,16)/t7-,8+,12+/m1/s1

InChI Key

HCECUVCBPVXVFT-LWINAJNOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@H]([C@]2(C1)F)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C2(C1)F)CC(=O)O

Origin of Product

United States

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